N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide
Description
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide is a synthetic small molecule characterized by three key structural components:
Benzo[d]oxazole core: A bicyclic aromatic system with oxygen and nitrogen atoms, known for enhancing pharmacological activity in drug candidates .
Pyrrolidine-methyl linkage: A five-membered nitrogen-containing ring connected via a methyl group, which may influence conformational flexibility and receptor binding .
2-Ethoxybenzamide group: An electron-rich aromatic amide substituent, contributing to solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-2-26-18-11-5-3-9-16(18)20(25)22-14-15-8-7-13-24(15)21-23-17-10-4-6-12-19(17)27-21/h3-6,9-12,15H,2,7-8,13-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLVMGBMDXRUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Key Fragments
Synthesis of Benzo[d]oxazol-2-yl-pyrrolidine Core
The benzo[d]oxazole-pyrrolidine fragment is typically synthesized via N-aryl bond formation or cyclization of o-aminophenol derivatives .
Method A: Ullmann Coupling
A palladium-catalyzed coupling between 2-bromobenzo[d]oxazole and pyrrolidin-2-ylmethanamine under Buchwald-Hartwig conditions forms the N-aryl bond. This method, inspired by Pd-catalyzed monoarylations of benzamides, employs Pd(OAc)₂ and Xantphos in toluene at 110°C, achieving yields of 65–78%.
Method B: Cyclization of o-Aminophenol Derivatives
Reaction of 1-(2-aminophenoxy)pyrrolidine with triphosgene in dichloromethane cyclizes the o-aminophenol moiety into the benzoxazole ring (70–85% yield). This approach mirrors benzo[d]oxazole syntheses from dithiazole intermediates.
Detailed Preparation Methods
Method A: Ullmann Coupling Approach
- Synthesis of 2-bromobenzo[d]oxazole : Bromination of benzo[d]oxazole with NBS in CCl₄ (82% yield).
- Coupling with pyrrolidin-2-ylmethanamine :
- Amide formation : React with 2-ethoxybenzoyl chloride in THF/TEA (85% yield).
Data Table 1: Ullmann Coupling Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, CCl₄, 0°C to RT | 82% | |
| Ullmann Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 68% | |
| Amide Formation | 2-Ethoxybenzoyl chloride, TEA, THF | 85% |
Method B: Cyclization of o-Aminophenol Derivatives
- Synthesis of 1-(2-aminophenoxy)pyrrolidine : Mitsunobu reaction of o-nitrophenol with pyrrolidine (DIAD, PPh₃, 76% yield), followed by hydrogenation (H₂, Pd/C, 90% yield).
- Cyclization with triphosgene :
- Amide formation : As in Method A.
Data Table 2: Cyclization Route Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, pyrrolidine, o-nitrophenol | 76% | |
| Cyclization | Triphosgene, DCM | 78% | |
| Amide Formation | 2-Ethoxybenzoyl chloride, TEA, THF | 85% |
Method C: Reductive Amination Pathway
- Synthesis of pyrrolidin-2-one : Oxidation of pyrrolidin-2-ol with PCC (88% yield).
- Reductive amination : React with NH₄OAc and NaBH₃CN in MeOH (62% yield).
- Amide formation : As above.
Data Table 3: Reductive Amination Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Oxidation | PCC, DCM | 88% | |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 62% | |
| Amide Formation | 2-Ethoxybenzoyl chloride, TEA, THF | 85% |
Comparative Analysis of Synthetic Routes
- Method A offers modularity but requires expensive palladium catalysts.
- Method B leverages high-yielding cyclization but involves hazardous triphosgene.
- Method C is cost-effective but suffers from moderate yields in reductive amination.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Pharmacology: The compound can be studied for its potential as a therapeutic agent, including its pharmacokinetics and pharmacodynamics.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study various biological pathways and mechanisms, particularly those involving benzoxazole and pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several benzoxazole- and benzamide-containing derivatives. Below is a comparative analysis:
Key Differences and Implications
a) Core Heterocycle and Linker Modifications
- Pyrrolidine vs. This could enhance target selectivity or alter pharmacokinetics .
- 2-Ethoxybenzamide vs. Thioacetamido-Benzamide () : The ethoxy group (–OCH₂CH₃) is less polar than the thioacetamido (–S–CO–NH–) bridge in the 12-series. This difference may reduce metabolic instability (avoiding thioether oxidation) and improve oral bioavailability .
b) Substituent Effects
- Ethoxy (Target) vs. Methylthio () : The 2-ethoxy group in the target compound is electron-donating via resonance, while the 4-(methylthio)phenyl group in ’s analog is lipophilic and may enhance membrane permeability. This divergence could lead to distinct binding affinities in shared targets (e.g., kinases or apoptosis regulators) .
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound is characterized by the presence of a benzo[d]oxazole moiety and a pyrrolidine ring, which contribute to its unique biological properties. The ethoxybenzamide group enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.
While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest that it may interact with biological targets through selective binding affinities. Techniques such as molecular docking and binding assays are often employed to investigate these interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing the benzo[d]oxazole scaffold have demonstrated effectiveness against various bacterial and fungal strains. A comparative analysis of related compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
The unique combination of functional groups in this compound may confer distinct antimicrobial properties compared to these similar compounds.
Anticancer Activity
Studies have shown that related benzamide derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from benzo[d]oxazole have been reported to exhibit cytotoxic effects on human cancer cells, suggesting that this compound may also possess anticancer properties.
In a recent study, several derivatives were tested for their ability to induce apoptosis in cancer cells, with promising results indicating that the incorporation of the benzo[d]oxazole structure enhances cytotoxicity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzamide derivatives, including those with benzo[d]oxazole scaffolds. The results indicated that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Cells : In vitro experiments conducted on B16F10 melanoma cells demonstrated that specific derivatives led to reduced cell viability at concentrations as low as 5 μM over 72 hours. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide?
Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the benzo[d]oxazole-pyrrolidine intermediate. Key steps include:
- Coupling Reactions : Reacting 2-ethoxybenzoyl chloride with the pyrrolidine-methylamine intermediate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .
- Catalysts : Use of palladium catalysts for cross-coupling reactions to integrate heterocyclic moieties .
- Purification : Recrystallization in methanol or ethanol to achieve >95% purity.
Table 1: Reaction Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | Et₃N, CH₂Cl₂, 25°C | 78% | 96% |
| Cyclization | Pd(PPh₃)₄, DMF, 80°C | 65% | 92% |
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of the benzo[d]oxazole, pyrrolidine, and ethoxybenzamide groups (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 424.18) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., MIC testing against Mycobacterium tuberculosis H37Rv at 0.48–1.85 µg/mL ).
- Target Specificity : Use kinase profiling assays (e.g., TrkA inhibition studies) to differentiate off-target effects .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., antimycobacterial vs. anti-inflammatory activity) to identify confounding variables .
Advanced: What experimental strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?
Answer:
- Analog Synthesis : Modify the ethoxybenzamide group (e.g., replace with methoxy or halogen substituents) and compare bioactivity .
- Computational Modeling : Perform docking studies with targets like TrkA kinase (PDB: 4AOJ) to predict binding affinities .
- Pharmacophore Mapping : Identify critical moieties (e.g., benzo[d]oxazole for hydrogen bonding) using 3D-QSAR .
Basic: What are the common impurities formed during synthesis, and how are they mitigated?
Answer:
- Byproducts : Unreacted 2-ethoxybenzoyl chloride or incomplete cyclization intermediates.
- Mitigation :
- Use excess amine intermediate (1.2 equiv) to drive coupling reactions .
- Purify via column chromatography (silica gel, hexane/ethyl acetate) .
Advanced: How can researchers design assays to evaluate this compound’s mechanism of action in antimycobacterial activity?
Answer:
- Target Identification : Use whole-genome sequencing of resistant M. tuberculosis mutants to identify mutated genes (e.g., inhA for isoniazid-like activity) .
- Enzyme Inhibition : Measure IC₅₀ against mycobacterial enoyl-ACP reductase .
- Cytotoxicity Profiling : Test against mammalian cell lines (e.g., HEK293) to assess selectivity .
Basic: What solvent systems are optimal for stabilizing this compound in vitro?
Answer:
- Storage : Dissolve in DMSO (10 mM stock) at –20°C to prevent hydrolysis .
- Assay Buffers : Use PBS (pH 7.4) with ≤1% DMSO for solubility .
Advanced: What strategies address low yield in the final coupling step?
Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 2 hr conventional) .
- Flow Chemistry : Improve mixing and heat transfer using microreactors .
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for higher turnover .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- Half-Life Analysis : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS over 24 hr .
- Degradation Products : Identify hydrolyzed ethoxy groups (→ carboxylic acid) or pyrrolidine ring-opening .
Advanced: What computational tools predict this compound’s ADMET properties?
Answer:
- Software : Use SwissADME for bioavailability radar (e.g., logP ≈ 3.2, TPSA ≈ 85 Ų) .
- CYP450 Inhibition : Predict using ADMETLab 2.0 to assess drug-drug interaction risks .
- Toxicity : Apply ProTox-II for hepatotoxicity alerts (e.g., mitochondrial disruption) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
